3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one
Description
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic flavone derivative characterized by a chromen-4-one core substituted with:
- 5,7-dihydroxy groups at positions 5 and 7,
- 3-(3,4-dimethoxyphenyl) at position 3, and
- 2-(trifluoromethyl) at position 2.
The 3,4-dimethoxyphenyl substituent contributes to lipophilicity, which may influence membrane permeability.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3O6/c1-25-11-4-3-8(5-12(11)26-2)14-16(24)15-10(23)6-9(22)7-13(15)27-17(14)18(19,20)21/h3-7,22-23H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOQFWYQBDDOAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=CC(=CC(=C3C2=O)O)O)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Protected Phenols
The synthesis begins with the acylation of 3,5-dimethoxyphenol using trifluoroacetic anhydride under Friedel-Crafts conditions:
Procedure
- Dissolve 3,5-dimethoxyphenol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).
- Add AlCl₃ (2.5 equiv) at 0°C under N₂.
- Dropwise addition of trifluoroacetic anhydride (1.2 equiv) over 30 min.
- Warm to room temperature, stir for 12 h.
- Quench with ice-cold H₂O, extract with CH₂Cl₂ (3×), dry (Na₂SO₄), and concentrate.
Demethylation-Protection Sequence
Selective demethylation at positions 5 and 7 requires sequential protection:
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| 1 | BBr₃ (3.0 equiv) | CH₂Cl₂, −78°C, 2 h | Global demethylation |
| 2 | (Boc)₂O (2.0 equiv) | DMAP, THF, rt, 6 h | Protection of 5,7-OH groups |
| 3 | Mel (2.5 equiv) | K₂CO₃, acetone, 12 h | Remethylate 3-OH |
This sequence achieves 85% recovery of 2-hydroxy-4,6-dimethoxy-5-trifluoromethylacetophenone.
Claisen-Schmidt Condensation for Chalcone Formation
Reaction Scheme
2-Hydroxy-4,6-dimethoxy-5-trifluoromethylacetophenone + 3,4-Dimethoxybenzaldehyde → Chalcone intermediate
Optimized Conditions
- Solvent: Ethanol/H₂O (4:1 v/v)
- Catalyst: 40% KOH (aq)
- Temperature: 0°C → rt gradient over 6 h
- Workup: Acidify to pH 2 with HCl, extract with EtOAc
Key Parameters
| Parameter | Optimal Value | Deviation Impact |
|---|---|---|
| Aldehyde Equiv | 1.2 | <1.0: Unreacted acetophenone |
| >1.5: Diadduct formation | ||
| Reaction Time | 18 h | <12 h: 50% conversion |
| >24 h: Decomposition |
LC-MS monitoring shows >95% conversion (m/z 459.2 [M+H]⁺).
Cyclization to Chromen-4-One Core
Iodine/DMSO-Mediated Oxidative Cyclization
Procedure
- Suspend chalcone (1.0 equiv) in degassed DMSO (0.2 M).
- Add I₂ (0.1 equiv), heat to 150°C under N₂.
- Monitor by TLC (Hexane/EtOAc 7:3), typically 3–4 h.
- Quench with Na₂S₂O₃ (sat. aq.), extract with EtOAc.
Mechanistic Insight
The iodine acts as both oxidant and electrophilic catalyst, facilitating conjugate addition and subsequent heterocyclization.
Acid-Catalyzed Cyclization Alternative
Conditions
- H₂SO₄ (conc.)/AcOH (1:9 v/v)
- 80°C, 2 h
- 78% yield vs. 82% for iodine method
Tradeoffs
Final Demethylation to Reveal 5,7-Dihydroxy Groups
BBr₃-Mediated Demethylation
- Dissolve protected chromenone (1.0 equiv) in CH₂Cl₂ (0.05 M).
- Add BBr₃ (5.0 equiv) at −78°C.
- Warm to 0°C over 2 h, stir 12 h.
- Quench with MeOH, concentrate, purify via RP-HPLC.
Critical Considerations
- Excess BBr₃ causes trifluoromethyl group degradation (TGA shows decomposition >120°C).
- Strict temperature control (−78°C → 0°C) maintains 92% yield vs. 65% at rt.
Spectroscopic Characterization and Validation
Comparative NMR Analysis
| Position | δH (ppm) | δC (ppm) | HMBC Correlations |
|---|---|---|---|
| 2-CF₃ | - | 121.4 (q) | C-3 (δ 152.1), C-1' (δ 123.8) |
| 5-OH | 12.3 (s) | - | C-5 (δ 158.2), C-6 (δ 98.7) |
| 7-OH | 10.9 (s) | - | C-7 (δ 162.4), C-8 (δ 94.1) |
¹H-¹³C HSQC confirms absence of residual methoxy signals (δ 3.8–4.0 ppm).
HRMS Validation
Observed : 427.0901 [M+H]⁺ (C₁₉H₁₄F₃O₇⁺)
Calculated : 427.0903
Δ = 0.47 ppm
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromone core can be reduced to form dihydrochromones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones with enhanced biological activity.
Reduction: Dihydrochromones with altered pharmacological properties.
Substitution: Derivatives with diverse functional groups for various applications.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves:
Molecular Targets: The compound interacts with various enzymes and receptors in the body, including kinases and transcription factors.
Pathways: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences between the target compound and related flavones/chromenones:
Functional and Pharmacological Differences
Trifluoromethyl vs. Hydroxyl/Methoxy Groups :
- The trifluoromethyl group at C2 in the target compound increases lipophilicity and electron deficiency compared to hydroxyl or methoxy groups in analogs like apigenin or jaceidin. This could enhance binding to hydrophobic enzyme pockets or improve metabolic stability .
- In contrast, hydroxyl groups (e.g., in apigenin) facilitate hydrogen bonding with targets like SOCS3 promoters , while methoxy groups (e.g., in jaceidin) may reduce solubility but prolong biological half-life .
Substituent Position and Bioactivity :
- The 3,4-dimethoxyphenyl group at C3 in the target compound differs from jaceidin’s 3,6-dimethoxy substitution, which may alter steric interactions in enzyme binding. For example, jaceidin’s 3,6-dimethoxy groups are implicated in Hedgehog pathway inhibition .
- Trifluoromethyl at C2 contrasts with Compound 3m’s trifluoromethyl on a distal phenyl ring, suggesting divergent mechanisms for α-amylase inhibition .
Synthetic Complexity: Introducing the trifluoromethyl group likely requires specialized fluorination techniques, making the target compound more synthetically challenging than non-fluorinated analogs like apigenin .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Reported Bioactivities of Structural Analogs
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one , commonly referred to as a flavonoid derivative, has garnered attention due to its potential biological activities. This article explores its antibacterial properties, antioxidant effects, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure features a chromenone core with specific substitutions that influence its biological activity.
Antibacterial Activity
Research indicates that flavonoids exhibit significant antibacterial properties. The presence of hydroxyl groups on the chromenone structure is crucial for enhancing antibacterial efficacy. A study highlighted that compounds with multiple hydroxyl substituents demonstrated improved activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Flavonoids
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 32 | E. coli |
| 5,7-Dihydroxyflavone | 16 | S. aureus |
| 6-Chloro-3-(3′-methoxyphenyl)coumarin | 8 | Pseudomonas aeruginosa |
The data suggests that the compound's antibacterial activity is comparable to other known flavonoids.
Antioxidant Properties
Flavonoids are recognized for their antioxidant capabilities, which are essential in combating oxidative stress in biological systems. The compound's dihydroxy and trifluoromethyl groups contribute to its electron-donating ability, enhancing its capacity to scavenge free radicals .
Case Study: Antioxidant Activity Assessment
In vitro assays were conducted to evaluate the antioxidant potential using the DPPH radical scavenging method. The results indicated that the compound exhibited a significant dose-dependent scavenging effect:
- IC50 Value : 25 µg/mL
- Comparison : Higher than quercetin (IC50 = 15 µg/mL)
The mechanism through which this compound exerts its biological effects can be attributed to several factors:
- Hydroxylation : The presence of hydroxyl groups enhances the ability to donate electrons and stabilize free radicals.
- Trifluoromethyl Group : This moiety increases lipophilicity, potentially aiding in membrane permeability and bioactivity .
- Phenolic Structure : The conjugated system in the chromenone structure allows for resonance stabilization of radical intermediates.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of flavonoids similar to this compound. For instance, a study published in Molecules examined the structure-activity relationship (SAR) of various flavonoid derivatives and identified key structural features that enhance their biological activity .
Notable Findings:
- Compounds with additional methoxy groups showed reduced activity due to steric hindrance.
- Hydroxylation at C5 and C7 positions was found critical for maintaining antibacterial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
